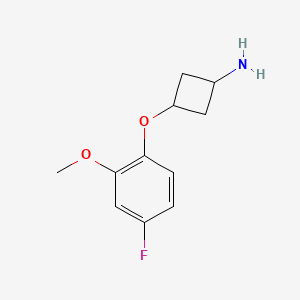
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine: is a chemical compound with the molecular formula C11H14FNO2 It is known for its unique structure, which includes a cyclobutanamine core substituted with a fluoro and methoxy phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyphenol and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-fluoro-2-methoxyphenol with cyclobutanone in the presence of a base such as sodium hydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclobutanamine core.
Final Substitution: The final step involves the substitution of the phenoxy group with the fluoro and methoxy groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
Oxidation: trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The cyclobutanamine core provides structural rigidity, which is crucial for its activity.
類似化合物との比較
Similar Compounds
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanol
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanone
- trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutylamine
Uniqueness
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine stands out due to its unique combination of a cyclobutanamine core with fluoro and methoxy substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3 |
InChIキー |
QQDAZVRXJYFPIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)F)OC2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)

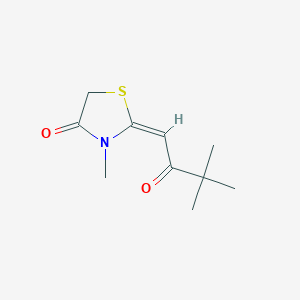
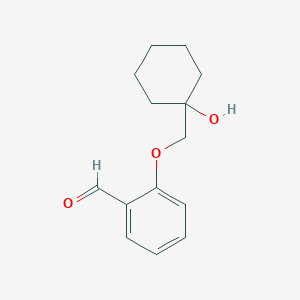
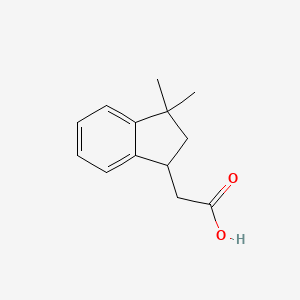
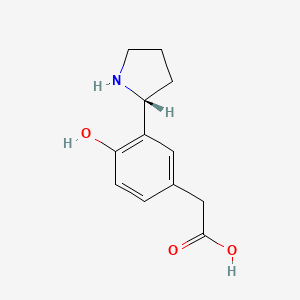
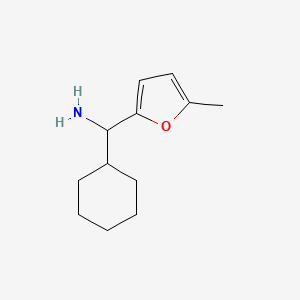
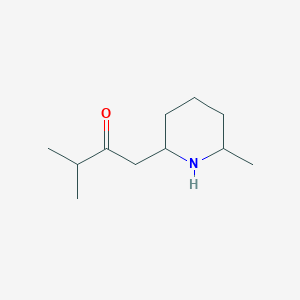

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
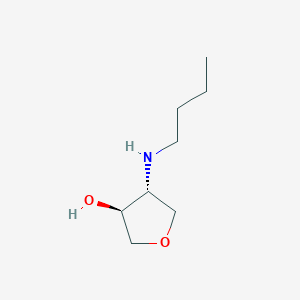
![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
